molecular formula C15H11NO2 B166909 4-Cyano-2'-methoxybenzophenone CAS No. 131117-90-3

4-Cyano-2'-methoxybenzophenone

Cat. No. B166909
M. Wt: 237.25 g/mol
InChI Key: JIHWLNLWBPKWMG-UHFFFAOYSA-N
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Description

4-Cyano-2’-methoxybenzophenone is a chemical compound with the molecular formula C15H11NO2 . It has a molecular weight of 237.26 . The compound is a yellow solid .


Molecular Structure Analysis

The IUPAC name for 4-Cyano-2’-methoxybenzophenone is 4-(2-methoxybenzoyl)benzonitrile . The InChI code for this compound is 1S/C15H11NO2/c1-18-14-5-3-2-4-13(14)15(17)12-8-6-11(10-16)7-9-12/h2-9H,1H3 .


Physical And Chemical Properties Analysis

4-Cyano-2’-methoxybenzophenone is a yellow solid . The compound has a molecular weight of 237.26 . The IUPAC name for this compound is 4-(2-methoxybenzoyl)benzonitrile . The InChI code for this compound is 1S/C15H11NO2/c1-18-14-5-3-2-4-13(14)15(17)12-8-6-11(10-16)7-9-12/h2-9H,1H3 .

Scientific Research Applications

Radical Identification and Mechanism Elucidation

4-Cyano-2'-methoxybenzophenone has been involved in studies focusing on the identification and behavior of ketyl radicals. Specifically, the substitution effects on benzophenone derivatives like 4′-methoxy and 4′-cyano were investigated. ESR measurements facilitated the identification of both original and replaced ketyl radicals. These findings contribute to understanding electron-transfer mechanisms analogous to SRN−-type reactions and are relevant in the context of sterically hindered αβ-enones forming detectable amounts of ketyl radicals (Ōkubo, 1977).

Environmental Monitoring and Analysis

4-Cyano-2'-methoxybenzophenone derivatives, commonly used as UV absorbers, are a focal point in environmental monitoring and analysis. Procedures involving liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed to determine the presence of such derivatives in environmental water samples. These studies provide insights into the concentration, behavior, and impact of these compounds in aquatic environments, highlighting the need for efficient and sensitive detection methods (Negreira et al., 2009).

Photochemistry and Synthesis

Research in photochemistry involving 4-Cyano-2'-methoxybenzophenone explores its behavior and reactions under light exposure. Studies have reported on the synthesis of various derivatives through photochemical reactions, providing valuable information for organic synthesis and the design of photo-responsive materials. These findings are crucial for understanding the photochemical pathways and designing compounds with desired properties (Plíštil et al., 2006).

Magnetic Field Effects on Chemical Reactions

Investigations into the effects of magnetic fields on chemical reactions involving 4-Cyano-2'-methoxybenzophenone have provided insights into the hydrogen abstraction reaction mechanisms and the influence of magnetic fields on radical pairs in solutions. This research is significant for understanding magnetic field effects on chemical reactions and could have implications in fields like magnetic resonance and material science (Wakasa et al., 1998).

properties

IUPAC Name

4-(2-methoxybenzoyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c1-18-14-5-3-2-4-13(14)15(17)12-8-6-11(10-16)7-9-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHWLNLWBPKWMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50577333
Record name 4-(2-Methoxybenzoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50577333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyano-2'-methoxybenzophenone

CAS RN

131117-90-3
Record name 4-(2-Methoxybenzoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50577333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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